molecular formula C24H28N2O5S B11630161 1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B11630161
M. Wt: 456.6 g/mol
InChI Key: FRLFRMDYKGHPAZ-UHFFFAOYSA-N
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Description

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene-2-sulfonyl group and a 2,3,4-trimethoxyphenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Naphthalene-2-Sulfonyl Chloride: This step involves the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, which is then converted to naphthalene-2-sulfonyl chloride using thionyl chloride.

    Preparation of the Piperazine Derivative: The piperazine ring is functionalized by reacting it with the naphthalene-2-sulfonyl chloride under basic conditions to form 1-(naphthalene-2-sulfonyl)piperazine.

    Attachment of the 2,3,4-Trimethoxyphenylmethyl Group: The final step involves the alkylation of the piperazine derivative with 2,3,4-trimethoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the sulfonyl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(NAPHTHALENE-2-SULFONYL)-4-BENZYL PIPERAZINE: Similar structure but lacks the trimethoxy groups.

    1-(NAPHTHALENE-2-SULFONYL)-4-(2-METHOXYBENZYL)PIPERAZINE: Contains a methoxy group instead of trimethoxy groups.

    1-(NAPHTHALENE-2-SULFONYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE: Contains dimethoxy groups instead of trimethoxy groups.

Uniqueness

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the 2,3,4-trimethoxyphenylmethyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H28N2O5S/c1-29-22-11-9-20(23(30-2)24(22)31-3)17-25-12-14-26(15-13-25)32(27,28)21-10-8-18-6-4-5-7-19(18)16-21/h4-11,16H,12-15,17H2,1-3H3

InChI Key

FRLFRMDYKGHPAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC

Origin of Product

United States

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